molecular formula C15H20N2O4 B2431592 4-Phenylbutyrylglutamine CAS No. 491851-62-8

4-Phenylbutyrylglutamine

Cat. No.: B2431592
CAS No.: 491851-62-8
M. Wt: 292.33 g/mol
InChI Key: XKQKXKRCMAJADR-LBPRGKRZSA-N
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Description

Phenylbutyrylglutamine is a identified metabolite of phenylbutyrate metabolism in humans . Research into this compound is often conducted in conjunction with its primary metabolite, phenylacetylglutamine (PAGln), which is formed after the beta-oxidation of phenylbutyrate to phenylacetate and its subsequent conjugation with glutamine . This pathway is critical in research areas concerning nitrogen disposal. Administration of phenylbutyrate is used to lower elevated plasma glutamine and ammonia levels in conditions like urea cycle disorders, as the conjugation process facilitates the excretion of waste nitrogen in the form of phenylacetylglutamine . Consequently, phenylbutyrylglutamine and phenylacetylglutamine serve as valuable biomarkers for monitoring nitrogen metabolism and drug adherence in clinical and preclinical research settings . Beyond its role in nitrogen waste removal, contemporary research has highlighted phenylacetylglutamine as a gut microbiota-derived metabolite (meta-organismal) . Elevated plasma levels of this metabolite are being investigated for their potential associations with various pathophysiological conditions. Studies suggest a link between high PAGln levels and an increased risk for cardiovascular diseases, where it may enhance platelet activation and contribute to thrombosis . Research also explores its role as a uremic toxin in chronic kidney disease (CKD) and its potential involvement in cerebrovascular and neurological disorders . The study of this metabolite provides a fascinating window into the gut-host co-metabolism and its systemic effects. This product is intended for research purposes only and is not for human consumption.

Properties

CAS No.

491851-62-8

Molecular Formula

C15H20N2O4

Molecular Weight

292.33 g/mol

IUPAC Name

(2S)-5-amino-5-oxo-2-(4-phenylbutanoylamino)pentanoic acid

InChI

InChI=1S/C15H20N2O4/c16-13(18)10-9-12(15(20)21)17-14(19)8-4-7-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2,(H2,16,18)(H,17,19)(H,20,21)/t12-/m0/s1

InChI Key

XKQKXKRCMAJADR-LBPRGKRZSA-N

solubility

not available

Origin of Product

United States

Biochemical Pathways of Phenylbutyrylglutamine Formation

Precursor Compounds and Substrate Utilization for Phenylbutyrylglutamine Synthesis

The synthesis of phenylbutyrylglutamine is dependent on the availability of two primary precursor molecules: an activated form of phenylbutyrate, which serves as the acyl donor, and the amino acid glutamine, which acts as the amine acceptor.

Phenylbutyrate-CoA as the Acyl Donor for Phenylbutyrylglutamine

The initial and rate-limiting step in the metabolic pathway leading to phenylbutyrylglutamine is the activation of phenylbutyrate to its coenzyme A (CoA) thioester, phenylbutyrate-CoA (PB-CoA). This activation is a crucial step as it primes the otherwise relatively inert carboxyl group of phenylbutyrate for subsequent nucleophilic attack. The formation of PB-CoA is a part of the broader metabolism of phenylbutyrate, which also includes its β-oxidation to phenylacetate (B1230308). googleapis.comgoogleapis.com This activation process is analogous to the activation of fatty acids in fatty acid metabolism.

Glutamine as the Amine Acceptor in Phenylbutyrylglutamine Synthesis

The second essential substrate in the formation of phenylbutyrylglutamine is the amino acid L-glutamine. researchgate.netusf.edu Glutamine provides the amine group that conjugates with the activated phenylbutyryl moiety from PB-CoA. This conjugation reaction is a critical detoxification pathway, particularly in the context of therapies using phenylbutyrate to manage hyperammonemia. By sequestering glutamine, this pathway provides an alternative route for the excretion of excess nitrogen. The formation of phenylbutyrylglutamine is presumed to occur through the direct reaction of PB-CoA with glutamine. googleapis.comresearchgate.net

Enzymatic Catalysis of Phenylbutyrylglutamine Synthesis

The conjugation of phenylbutyrate-CoA and glutamine is not a spontaneous reaction but is catalyzed by a specific enzyme. While the enzyme responsible for the direct synthesis of phenylbutyrylglutamine has not been characterized in exhaustive detail, its identity and mechanism are strongly inferred from studies of a closely related metabolic reaction.

Characterization of Acyl-CoA:L-Glutamine N-Acyltransferase Activity for Phenylbutyrylglutamine

The enzymatic synthesis of phenylbutyrylglutamine is believed to be catalyzed by an enzyme belonging to the acyl-CoA:amino acid N-acyltransferase family. Specifically, it is presumed to be the action of an acyl-CoA:L-glutamine N-acyltransferase (EC 2.3.1.68). researchgate.netusf.edunih.gov This presumption is based on the well-documented synthesis of phenylacetylglutamine (B1677654) (PAGN), a related metabolite, from phenylacetyl-CoA and glutamine, which is catalyzed by this very enzyme. researchgate.netusf.edu

Studies have identified two distinct acyl-CoA:amino acid N-acyltransferases in the mitochondrial fractions of the liver in both rhesus monkeys and humans. researchgate.net One of these enzymes is specific for glycine (B1666218) as the amino acid acceptor, while the other is specific for L-glutamine. researchgate.net The glutamine-specific transferase has been shown to utilize phenylacetyl-CoA as an acyl donor. researchgate.net Given the structural similarity between phenylacetyl-CoA and phenylbutyryl-CoA, it is highly probable that the same enzyme catalyzes the formation of phenylbutyrylglutamine.

Proposed Reaction Mechanisms for Phenylbutyrylglutamine Formation

The proposed reaction mechanism for the formation of phenylbutyrylglutamine by acyl-CoA:L-glutamine N-acyltransferase follows a general pattern for acyltransferase enzymes. The reaction is believed to proceed through a two-step process involving the formation of an enzyme-substrate complex.

In the first step, the enzyme binds to both the acyl donor, phenylbutyryl-CoA, and the amine acceptor, L-glutamine, at its active site. This binding orients the substrates in a favorable position for the reaction to occur. The second step involves the nucleophilic attack of the α-amino group of L-glutamine on the carbonyl carbon of the thioester bond in phenylbutyryl-CoA. This attack leads to the formation of a tetrahedral intermediate. Subsequently, the thioester bond is cleaved, resulting in the release of coenzyme A and the formation of the final product, phenylbutyrylglutamine. The enzyme is then regenerated to its original state, ready to catalyze another reaction cycle.

Phenylbutyryl-CoA + L-Glutamine → Phenylbutyrylglutamine + CoA-SH

Urinary Excretion of Phenylbutyrate and its Metabolites

Following the administration of phenylbutyrate to humans, a significant portion is metabolized and excreted in the urine as various conjugates. The table below presents data on the cumulative urinary excretion of phenylbutyrate and its major metabolites, including phenylbutyrylglutamine. It is important to note that the combined excretion of these metabolites often accounts for only about half of the administered dose of phenylbutyrate, suggesting the existence of other, yet to be identified, metabolic pathways.

MetabolitePercentage of Administered Phenylbutyrate Dose Excreted in Urine
PhenylbutyrateVariable, generally low
PhenylacetateVariable
PhenylacetylglutamineMajor metabolite
Phenylbutyrylglutamine Identified as a significant metabolite
Total Accounted For Approximately 50%

This table is a representation of findings that the cumulative urinary excretion of phenylacetate, phenylbutyrate, phenylacetylglutamine, and phenylbutyrylglutamine accounts for about half of the administered dose of phenylbutyrate in normal humans.

Degradation and Elimination of Phenylbutyrylglutamine

Pathways of Phenylbutyrylglutamine Catabolism

Phenylbutyrylglutamine is recognized as a metabolite of phenylbutyrate. The primary and most well-understood metabolic pathway for phenylbutyrate involves its conversion to phenylacetate (B1230308). Phenylbutyrate undergoes β-oxidation, a common metabolic process for fatty acids, which shortens its carbon chain to yield phenylacetate. Subsequently, phenylacetate is conjugated with glutamine to form phenylacetylglutamine (B1677654), a major urinary metabolite that facilitates the excretion of nitrogen. wikipedia.orgnih.gov The enzyme responsible for this conjugation is glutamine N-acyltransferase, which is found in the mitochondria of the liver and kidneys. wikipedia.org

The formation of phenylbutyrylglutamine itself represents a direct conjugation of phenylbutyrate (or its activated form, phenylbutyryl-CoA) with glutamine. This pathway is less predominant than the conversion to phenylacetylglutamine. The precise enzymatic mechanisms driving the direct conjugation of phenylbutyrate with glutamine to form phenylbutyrylglutamine are not as extensively characterized as the phenylacetate pathway. However, it is presumed to involve an acyl-CoA synthetase to activate phenylbutyrate to phenylbutyryl-CoA, followed by the action of a glutamine N-acyltransferase that can accept phenylbutyryl-CoA as a substrate. researchgate.net

The catabolism of phenylbutyrylglutamine itself has not been extensively detailed in the scientific literature. It is generally considered a terminal metabolite intended for excretion. Once formed, its primary fate is elimination from the body, predominantly through the urine.

Excretion Routes and Quantitative Analysis of Phenylbutyrylglutamine Excretion

The principal route of excretion for phenylbutyrylglutamine is via the kidneys, with the compound being eliminated in the urine. researchgate.netnih.gov This is consistent with the excretion of other water-soluble metabolites. The conjugation with the hydrophilic amino acid glutamine increases the water solubility of the parent compound, phenylbutyrate, facilitating its renal clearance.

Quantitative analyses of urinary metabolites following the administration of phenylbutyrate have provided insights into the relative contribution of different metabolic pathways. In a study involving healthy human subjects, the cumulative urinary excretion of phenylbutyrate, phenylacetate, phenylacetylglutamine, and phenylbutyrylglutamine was measured. The findings revealed that these identified metabolites collectively account for approximately 50% of the administered dose of phenylbutyrate. researchgate.netnih.gov This indicates that a significant portion of phenylbutyrate is either eliminated through other pathways or gives rise to yet unidentified metabolites.

While phenylacetylglutamine is the major metabolite, phenylbutyrylglutamine is present in smaller quantities. The exact percentage of an administered dose of phenylbutyrate that is excreted as phenylbutyrylglutamine can vary among individuals but it is consistently a minor component compared to phenylacetylglutamine. researchgate.netresearchgate.net

MetabolitePercentage of Administered Phenylbutyrate Dose Excreted in Urine (Approximate)
Phenylacetylglutamine66-71% (of recovered metabolites)
PhenylbutyrylglutamineMinor component
PhenylacetateVariable
Unchanged PhenylbutyrateVariable

Note: The table presents approximate percentages based on available research, which indicates that phenylacetylglutamine is the major metabolite, while phenylbutyrylglutamine is a minor one. The total recovery of these four metabolites accounts for about half of the administered dose. researchgate.netnih.govnih.gov

Unidentified Phenylbutyrate Metabolites and the "Missing Fraction" Hypothesis in Relation to Phenylbutyrylglutamine

The observation that the known metabolites of phenylbutyrate, including phenylbutyrylglutamine, only account for about half of the administered dose has led to the "missing fraction" hypothesis. researchgate.netnih.gov This hypothesis posits that there are additional, as-yet-unidentified metabolic pathways and metabolites of phenylbutyrate. The identification of phenylbutyrylglutamine was a step towards resolving this missing fraction, but a substantial portion of the administered dose remains unaccounted for. researchgate.net

Research into this "missing fraction" has led to the discovery of other secondary metabolites. These include glucuronides and products of β-oxidation side pathways. nih.govresearchgate.net The formation of these metabolites may be influenced by interactions between the metabolism of phenylbutyrate and that of carbohydrates and lipids. nih.gov The ongoing investigation into these unidentified metabolites is crucial for a complete understanding of the pharmacokinetics and safety profile of phenylbutyrate. The "missing fraction" highlights the complexity of xenobiotic metabolism and the potential for multiple, competing pathways in the biotransformation of a single compound.

Analytical Methodologies for Phenylbutyrylglutamine Research

The study of Phenylbutyrylglutamine (PBG), a metabolite of phenylbutyrate, necessitates robust and precise analytical methods for its detection, quantification, and metabolic pathway elucidation. Research in this area leverages sophisticated spectrometric techniques and isotopic labeling strategies to understand the compound's biochemical significance. The development and validation of specific assays are critical for ensuring the accuracy and reliability of these research applications.

Systems Biology and Metabolic Context of Phenylbutyrylglutamine

Integration of Phenylbutyrylglutamine within Phenylalanine Metabolic Pathways

Phenylbutyrylglutamine (PBG) is a recognized metabolite of 4-phenylbutyrate (PBA), a compound structurally related to the amino acid phenylalanine. The metabolism of PBA primarily involves its conversion to phenylacetate (B1230308) (PAA) through β-oxidation. nih.gov PAA is then conjugated with glutamine to form phenylacetylglutamine (B1677654) (PAGN), which is subsequently excreted in the urine. This pathway serves as a major route for the disposition of PBA. nih.govresearchgate.net

However, a parallel and direct metabolic fate for PBA also exists, leading to the formation of Phenylbutyrylglutamine. This occurs through the activation of phenylbutyrate to phenylbutyryl-CoA, which can then be directly conjugated with glutamine. nih.govresearchgate.net This reaction bypasses the β-oxidation step required to form phenylacetate. Therefore, the formation of Phenylbutyrylglutamine represents an alternative branch within the broader metabolic network of phenylalanine and its related compounds. researchgate.net

The relative flux through these two pathways—β-oxidation to PAA versus direct conjugation to PBG—can vary. Studies have shown that after administration of phenylbutyrate, the cumulative urinary excretion of phenylacetate, phenylacetylglutamine, and Phenylbutyrylglutamine accounts for only about half of the administered dose, suggesting the presence of other, yet-to-be-identified metabolic routes. researchgate.netresearchgate.net In some studies, Phenylbutyrylglutamine is considered a novel but lesser metabolite compared to PAGN. researchgate.net Research involving inositol supplementation in sheep has shown that it can upregulate phenylacetic acid in the phenylalanine metabolic pathway, which is further metabolized to phenylacetylglutamine and Phenylbutyrylglutamine for urinary excretion. frontiersin.org

Table 1: Key Metabolites in the Phenylbutyrate Pathway

Precursor Activating Molecule Key Intermediate Conjugating Amino Acid Final Metabolite
Phenylbutyrate CoA Phenylacetyl-CoA Glutamine Phenylacetylglutamine

Phenylbutyrylglutamine in Nitrogen Homeostasis Mechanisms

The formation of Phenylbutyrylglutamine is intrinsically linked to nitrogen homeostasis, particularly in the context of ammonia (B1221849) scavenging. Phenylbutyrate and its metabolites are utilized in conditions characterized by excess ammonia, such as urea (B33335) cycle disorders (UCDs), by providing an alternative pathway for nitrogen disposal. nih.govnih.govfrontiersin.org

The core mechanism involves the sequestration of nitrogen in the form of glutamine. Glutamine, a key amino acid in the transport and detoxification of ammonia, contains two nitrogen atoms. By conjugating with phenylbutyryl-CoA to form Phenylbutyrylglutamine, it effectively removes a molecule of glutamine from the body's nitrogen pool. nih.govresearchgate.net This newly formed conjugate is then excreted in the urine, facilitating the net removal of waste nitrogen. researchgate.net

This process complements the primary nitrogen-scavenging pathway involving phenylacetylglutamine (PAGN). Both PAGN and Phenylbutyrylglutamine synthesis rely on the availability of glutamine. frontiersin.org The liver plays a central role in this process, as it is a primary site for both glutamine synthesis and the enzymatic reactions that catalyze the conjugation of PBA metabolites. nih.gov The use of these "ammonia-scavenging drugs" highlights the role of Phenylbutyrylglutamine as a metabolic sink for excess nitrogen, thereby contributing to the maintenance of nitrogen balance in the body. frontiersin.org

Interplay of Phenylbutyrylglutamine Metabolism with Carbohydrate and Lipid Pathways

The metabolism of phenylbutyrate, leading to Phenylbutyrylglutamine, does not occur in isolation but interacts with central carbon metabolism. Research has identified metabolites of phenylbutyrate that arise from its interference with carbohydrate and lipid metabolic pathways. researchgate.netresearchgate.netscience.govscience.gov These interactions lead to a more complex metabolic profile than previously understood.

The new classes of metabolites identified fall into two main categories:

Glucuronides: Conjugation with glucuronic acid, a derivative of glucose, represents a significant interaction with carbohydrate metabolism. This process, typically occurring in the liver, is a common detoxification pathway for xenobiotics. The formation of phenylbutyrate glucuronides diverts a portion of the compound away from the glutamine conjugation pathway. researchgate.netresearchgate.net

These findings suggest a competitive relationship between the metabolism of phenylbutyrate and that of endogenous substrates like carbohydrates and lipids. researchgate.net For instance, the availability of Coenzyme A (CoA), which is essential for β-oxidation, is affected by both fatty acid and phenylbutyrate metabolism. tandfonline.com This interplay raises questions about how dietary intake of carbohydrates and lipids might alter the metabolic profile and the nitrogen-excreting potential of phenylbutyrate administration. researchgate.netscience.gov

Metabolomic Profiling of Phenylbutyrylglutamine in Biological Systems

Metabolomics, the large-scale study of small molecules, has been instrumental in detecting and contextualizing Phenylbutyrylglutamine within complex biological systems. Non-targeted and targeted mass spectrometry-based approaches have enabled its identification in various biofluids, including plasma and urine. researchgate.netnih.govnih.gov

Metabolomic studies have identified Phenylbutyrylglutamine as a metabolite that can be altered in response to pathological conditions or therapeutic interventions.

Disease States: In a study on Henoch-Schonlein purpura nephritis (HSPN), untargeted metabolomics identified Phenylbutyrylglutamine as one of many differential metabolites in the urine of patients, suggesting its potential involvement in the systemic metabolic changes associated with the disease. nih.gov

Therapeutic Monitoring: In patients with Huntington's Disease treated with sodium phenylbutyrate, Phenylbutyrylglutamine was identified as one of several plasma and urinary metabolites. The ability to monitor its levels, along with other metabolites, provides insight into individual-specific metabolism of the drug and the broader metabolic response to treatment. nih.gov These studies show that the metabolic profile, including levels of Phenylbutyrylglutamine, can reflect modified kidney and liver function. nih.gov

Beyond specific disease states, Phenylbutyrylglutamine is also captured in large-scale, hypothesis-free metabolomic analyses aimed at characterizing the human metabolome. It is listed in human metabolome databases and has been annotated in global metabolomics studies. tum.de Its presence in these global signatures indicates that it is a consistent, detectable component of human metabolism, particularly following the administration of its precursor, phenylbutyrate. The identification of Phenylbutyrylglutamine in these broad profiling studies helps to build a more comprehensive map of xenobiotic metabolism and its connection to endogenous metabolic networks. tum.de

Table 2: Summary of Phenylbutyrylglutamine in Metabolomic Studies

Study Context Biological Matrix Key Finding Reference
Henoch-Schonlein Purpura Nephritis Urine Identified as a differential metabolite between patient groups. nih.gov
Huntington's Disease Treatment Plasma, Urine Identified as a metabolite of sodium phenylbutyrate, reflecting drug metabolism. nih.gov

Investigations of Phenylbutyrylglutamine in Pre Clinical Models

In Vitro Cellular Models for Phenylbutyrylglutamine Metabolism Studies

In vitro cellular models are indispensable tools for dissecting the specific biochemical reactions involved in the metabolism of parent compounds and the formation of their metabolites, such as Phenylbutyrylglutamine. While direct studies on Phenylbutyrylglutamine metabolism are limited, the metabolism of its precursor, phenylbutyrate, has been examined in various cell systems. These models allow for the investigation of metabolic pathways in a controlled environment, providing insights into the generation of Phenylbutyrylglutamine.

Research has utilized several types of cells to study the metabolic conversion of phenylbutyrate. For example, studies have been conducted using fibroblast and lymphoblast cell lines to investigate the effects of phenylbutyrate on cellular processes. science.gov In the context of cancer research, in vitro models including EBV-transformed lymphoblastoid and Burkitt's lymphoma (BL) cell lines have been used to demonstrate the effects of phenylbutyrate. researchgate.net Furthermore, investigations into metabolic reprogramming in medulloblastoma have used MYC-amplified cell lines to study how these cells utilize precursors for biosynthesis. frontiersin.org The conversion of phenylbutyrate involves its initial oxidation to phenylacetate (B1230308), which is then conjugated with glutamine to form phenylacetylglutamine (B1677654). researchgate.net Phenylbutyrylglutamine is presumed to be formed through a parallel pathway where phenylbutyryl-CoA, an intermediate of phenylbutyrate metabolism, reacts with glutamine. researchgate.net

These cellular models are crucial for identifying the enzymes and cellular conditions that favor the formation of Phenylbutyrylglutamine over other metabolites. For instance, studies on glutamine metabolism in cancer cells, which often exhibit altered metabolic pathways, can provide a valuable context for understanding the synthesis of glutamine conjugates like Phenylbutyrylglutamine. frontiersin.orgunimib.it

Table 1: Examples of In Vitro Cellular Models in Phenylbutyrate Metabolism Research

Cell Model Type Application in Metabolism Studies Relevance to Phenylbutyrylglutamine
Fibroblasts / Lymphoblasts Investigating the increase in residual enzyme activity following treatment with phenylbutyrate. science.gov Provides a system to study the basic cellular processing of phenylbutyrate, which leads to the formation of Phenylbutyrylglutamine.
Cancer Cell Lines (e.g., Medulloblastoma, BL) Studying the effects of phenylbutyrate on gene expression and cellular metabolism in cancer. researchgate.netfrontiersin.org Helps understand how altered metabolic states (e.g., Warburg effect, high glutamine consumption) influence the production of phenylbutyrate metabolites. frontiersin.orgunimib.it

Biomarker Potential of Phenylbutyrylglutamine in Metabolic Research

Phenylbutyrylglutamine as an Indicator of Phenylbutyrate Metabolic Efficiency

The measurement of phenylbutyrylglutamine can serve as a direct indicator of a specific route of phenylbutyrate metabolism. Following administration, phenylbutyrate is known to undergo metabolic conversion to phenylacetate (B1230308), which is then conjugated with glutamine to form phenylacetylglutamine (B1677654) (PAGN), a major metabolite excreted in the urine. However, the identification of phenylbutyrylglutamine in human plasma and urine reveals an alternative metabolic pathway.

The formation of phenylbutyrylglutamine is believed to occur through the direct conjugation of phenylbutyrate with glutamine. The efficiency of this particular metabolic route, in relation to the more predominant pathway leading to PAGN, can provide researchers with a more nuanced understanding of an individual's metabolic handling of phenylbutyrate. The ratio of phenylbutyrylglutamine to phenylacetylglutamine could potentially serve as a novel biomarker to assess the relative activity of these competing metabolic pathways.

After the administration of phenylbutyrate to healthy individuals, the combined urinary excretion of phenylacetate, phenylbutyrate, phenylacetylglutamine, and phenylbutyrylglutamine accounts for approximately half of the administered dose nih.gov. This suggests that a significant portion of phenylbutyrate is metabolized through other, as yet unidentified, pathways. Therefore, quantifying phenylbutyrylglutamine provides a more complete picture of phenylbutyrate's metabolic fate.

Urinary Metabolites of Phenylbutyrate

MetaboliteMetabolic PathwaySignificance as a Biomarker
Phenylacetylglutamine (PAGN)β-oxidation to Phenylacetate, followed by conjugation with GlutaminePrimary metabolite, reflects the main pathway of Phenylbutyrate elimination.
Phenylbutyrylglutamine (PBG)Direct conjugation of Phenylbutyrate with GlutamineIndicates an alternative metabolic route; its ratio to PAGN may reflect metabolic efficiency.
PhenylacetateIntermediate metabolite from β-oxidation of PhenylbutyratePrecursor to PAGN.
PhenylbutyrateUnchanged parent compoundIndicates the amount of unmetabolized Phenylbutyrate.

Evaluation of Phenylbutyrylglutamine as a Metabolic Pathway Marker

The presence of phenylbutyrylglutamine serves as a marker for the metabolic pathway involving the direct conjugation of phenylbutyrate with glutamine. This pathway is significant as it represents a diversion of phenylbutyrate from the primary β-oxidation pathway that leads to the formation of phenylacetate. The enzyme responsible for this direct conjugation has not been fully characterized, but its activity is evidenced by the existence of phenylbutyrylglutamine.

By measuring the levels of phenylbutyrylglutamine, researchers can investigate the factors that may influence the activity of this specific metabolic route. These factors could include genetic variations in metabolic enzymes, the influence of co-administered drugs, or the impact of underlying physiological or pathological conditions. For instance, conditions that affect the availability of glutamine or the activity of enzymes involved in β-oxidation could potentially alter the amount of phenylbutyrate that is shunted towards the formation of phenylbutyrylglutamine.

The study of phenylbutyrylglutamine as a metabolic pathway marker can, therefore, provide valuable information on the intricacies of xenobiotic metabolism and the interplay between different metabolic pathways.

Methodological Considerations for Phenylbutyrylglutamine as a Research Biomarker

The accurate and reliable measurement of phenylbutyrylglutamine is crucial for its validation and use as a research biomarker. Several analytical techniques have been employed for the detection and quantification of phenylbutyrylglutamine in biological matrices.

Analytical Methods:

Gas chromatography-mass spectrometry (GC-MS) has been a key method for the identification and assay of phenylbutyrylglutamine nih.gov. This technique often requires derivatization of the analyte to increase its volatility and thermal stability. Common derivatizing agents include tert-butyldimethylsilyl. The use of stable isotope-labeled internal standards, such as [(2)H(5)]phenylbutyrylglutamine, is essential for accurate quantification by correcting for variations in sample preparation and instrument response nih.gov.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is another powerful analytical tool that can be used for the simultaneous determination of phenylbutyrate and its metabolites, including phenylbutyrylglutamine. LC-MS/MS offers high sensitivity and specificity and can often be performed with simpler sample preparation procedures compared to GC-MS.

Challenges in Measurement:

Several challenges need to be considered when measuring phenylbutyrylglutamine as a biomarker. These include:

Low Concentrations: Phenylbutyrylglutamine is generally present at lower concentrations than phenylacetylglutamine, which necessitates highly sensitive analytical methods for its detection.

Metabolite Stability: The stability of phenylbutyrylglutamine in biological samples during collection, storage, and processing must be carefully evaluated to ensure accurate results.

Standard Availability: The availability of pure analytical standards for phenylbutyrylglutamine and its isotopically labeled internal standards is critical for method development and validation. The synthesis of phenylbutyrylglutamine has been described in the scientific literature, which is a prerequisite for its use as a quantifiable biomarker nih.gov.

Methodological Considerations for Phenylbutyrylglutamine Measurement

ConsiderationDescriptionImportance
Analytical SensitivityThe ability of the method to detect low concentrations of Phenylbutyrylglutamine.Crucial due to the typically low endogenous levels of this metabolite.
Analytical SpecificityThe ability to measure Phenylbutyrylglutamine without interference from other compounds.Ensures that the measured signal is solely from the analyte of interest.
Sample StabilityThe stability of Phenylbutyrylglutamine in biological matrices under various storage conditions.Prevents degradation or alteration of the analyte before analysis.
Availability of StandardsThe accessibility of pure Phenylbutyrylglutamine and its labeled internal standards.Essential for calibration, quantification, and quality control.

Future Directions and Research Gaps for Phenylbutyrylglutamine

Elucidation of Novel Phenylbutyrylglutamine-Related Metabolic Pathways

A primary research gap is the incomplete mapping of phenylbutyrate's metabolic network. The formation of PBGln represents a key pathway that bypasses the canonical β-oxidation step, but its quantitative contribution and the existence of other, parallel pathways are not fully understood.

Alternative Conjugation Reactions: Research has identified metabolites such as β-hydroxy-phenylbutyrate and glucuronides, indicating that phenylbutyrate and its intermediates undergo various Phase I and Phase II biotransformations beyond glutamine conjugation. researchgate.net A significant area for future study involves a systematic search for other conjugation products. It is plausible that phenylbutyryl-CoA could be conjugated with other amino acids (e.g., glycine) or endogenous molecules like glutathione, creating a wider array of metabolites than currently appreciated. jove.comwikipedia.org Identifying these novel products is essential for a complete mass balance understanding of phenylbutyrate disposition.

Metabolism of Phenylbutyrylglutamine Itself: It is currently assumed that PBGln is a terminal metabolite destined for excretion. However, this has not been definitively proven. Future studies should investigate whether PBGln can be further metabolized through oxidation, hydroxylation, or other reactions before its final elimination. The existence of such downstream pathways would add another layer of complexity to the metabolic network.

Inter-pathway Competition: The metabolism of phenylbutyrate involves a critical branch point where phenylbutyryl-CoA can either undergo β-oxidation to phenylacetyl-CoA or be directly conjugated to form PBGln. The factors governing the flux through these competing pathways are unknown. It has been suggested that competition with the metabolism of carbohydrates and lipids could alter the profile of phenylbutyrate metabolites, and this warrants further investigation. researchgate.net

Known Metabolic Steps Unresolved Research Areas (Future Directions)
Phenylbutyrate → Phenylbutyryl-CoAIdentification of specific acyl-CoA synthetase isoforms.
Phenylbutyryl-CoA → Phenylacetyl-CoA (via β-oxidation)Regulation of flux between β-oxidation and direct conjugation.
Phenylbutyryl-CoA + Glutamine → PhenylbutyrylglutamineCharacterization of the specific N-acyltransferase enzyme.
Phenylbutyrate → Other identified metabolites (e.g., glucuronides)Systematic discovery of other novel conjugation pathways (e.g., glycine (B1666218), glutathione).
Phenylbutyrylglutamine → Urinary ExcretionInvestigation into whether PBGln is a terminal product or undergoes further metabolism.

Identification of Additional Enzymes and Transporters Involved in Phenylbutyrylglutamine Metabolism

The molecular machinery responsible for the synthesis and transport of PBGln is largely uncharacterized. Identifying these specific proteins is crucial for understanding the compound's biochemistry and regulation.

Synthesizing Enzymes: The formation of PBGln requires two key enzymatic steps.

Acyl-CoA Synthetase: Phenylbutyrate must first be activated to its coenzyme A thioester, phenylbutyryl-CoA. creative-proteomics.com This reaction is catalyzed by an acyl-CoA synthetase, but the specific mitochondrial or cytosolic isoforms responsible for this activation have not been definitively identified. nih.govcreative-proteomics.com Characterizing the kinetics and substrate specificity of candidate enzymes (e.g., members of the ACSS and ACSM families) for phenylbutyrate is a necessary step. smpdb.ca

N-Acyltransferase: The transfer of the phenylbutyryl group from CoA to glutamine is the committed step in PBGln synthesis. The enzyme responsible is presumed to be a mitochondrial acyl-CoA:L-glutamine N-acyltransferase. wikipedia.org While the enzyme for the analogous PAA conjugation, glutamine N-phenylacetyltransferase, is known, studies have shown high specificity among these transferases for their acyl-CoA substrates, suggesting that a distinct, yet-to-be-identified enzyme likely catalyzes PBGln formation. nih.govwikipedia.org Future research should focus on isolating this enzyme, cloning its gene, and characterizing its substrate specificity and regulatory properties.

Cellular and Mitochondrial Transporters: The synthesis of PBGln is thought to occur within the mitochondria, where acyl-CoA metabolism is concentrated. smpdb.canih.gov However, for PBGln to be excreted in the urine, it must be transported across both the inner mitochondrial membrane and the plasma membrane into circulation. The specific transporters responsible for the efflux of PBGln from these compartments are completely unknown. This represents a major gap in knowledge, as transport efficiency can be a rate-limiting step in the clearance of xenobiotic metabolites. Research efforts are needed to identify these transporters, which may belong to families known to handle other conjugated metabolites, such as the multidrug resistance-associated protein (MRP) family.

Advanced Analytical Strategies for Comprehensive Phenylbutyrylglutamine Profiling and Flux Analysis

While initial identification of PBGln was achieved using gas chromatography/mass spectrometry (GC/MS), more advanced analytical methods are required to comprehensively study its dynamics and explore the full metabolome of its parent compound. nih.gov

High-Throughput Quantitative Methods: Future studies require the development and validation of robust, high-sensitivity methods using ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS). nih.gov Such methods would allow for the simultaneous quantification of phenylbutyrate, PAA, PAGN, PBGln, and other potential metabolites in biological matrices like plasma and urine. nih.govresearchgate.net This would enable more detailed pharmacokinetic studies and a clearer understanding of the relative importance of different metabolic pathways under various physiological conditions.

Metabolic Flux Analysis: To understand the dynamic regulation of phenylbutyrate metabolism, static concentration measurements are insufficient. Metabolic flux analysis using stable isotope-labeled substrates (e.g., ¹³C-phenylbutyrate, ¹⁵N-glutamine) is a powerful strategy. By tracing the labeled atoms through the metabolic network, researchers can precisely quantify the rate of conversion (flux) through competing pathways, such as β-oxidation versus direct glutamine conjugation. This approach would provide definitive answers about how metabolic shifts, such as changes in diet or disease state, influence the production of PBGln.

Metabolomic Discovery: Untargeted metabolomics approaches using high-resolution mass spectrometry (HRMS) are needed to systematically search for novel, previously uncharacterized metabolites of phenylbutyrate in patient samples. ixcela.com This discovery-based approach is essential for identifying the products of the putative novel pathways discussed in section 8.1 and completing the metabolic map of phenylbutyrate.

Analytical Strategy Research Objective Key Outcomes
UPLC-MS/MS Method DevelopmentSimultaneous, sensitive, and specific quantification of PBGln and related metabolites.Accurate pharmacokinetic profiles; assessment of metabolite ratios. nih.govspringermedizin.de
Stable Isotope Flux AnalysisQuantify the dynamic flow of metabolites through competing pathways.Determination of the relative rates of PBGln vs. PAGN formation.
High-Resolution MetabolomicsDiscover and identify novel, previously unknown metabolites of phenylbutyrate.A complete metabolic map; identification of products from alternative conjugation pathways. ixcela.com

Deeper Mechanistic Understanding of Phenylbutyrylglutamine's Metabolic Regulation and Biological Impact

Beyond identifying the pathways and enzymes, a critical future direction is to understand how PBGln formation is regulated and whether the molecule itself has a distinct biological function.

Regulation of Metabolic Choice: A key unanswered question is what controls the partitioning of the phenylbutyryl-CoA pool between β-oxidation and glutamine conjugation. Future research should investigate several potential regulatory mechanisms:

Substrate Availability: The relative concentrations of key substrates like glutamine, coenzyme A, and ATP may influence the dominant pathway. For instance, cellular glutamine status could be a critical determinant of conjugation efficiency. nih.gov

Enzyme Expression and Activity: The expression levels of the relevant acyl-CoA synthetase and the specific N-acyltransferase may be regulated by transcription factors responsive to cellular stress or xenobiotic load. Investigating whether these enzymes are inducible is an important area of inquiry.

Metabolic Competition: The enzymes and cofactors used in phenylbutyrate metabolism are also central to endogenous fatty acid metabolism. creative-proteomics.comnih.gov Therefore, the rate of fatty acid oxidation could directly compete with and influence the metabolic fate of phenylbutyrate.

Q & A

Q. What ethical issues arise when investigating phenylbutyrylglutamine in vulnerable populations (e.g., critically ill patients)?

  • Methodological Answer : Obtain informed consent for biorepository storage and secondary metabolite analysis. Address privacy concerns by de-identifying data and complying with GDPR or HIPAA standards .

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